molecular formula C8H8Br2O2 B1354283 1,3-Dibromo-2,4-dimethoxybenzene CAS No. 185342-88-5

1,3-Dibromo-2,4-dimethoxybenzene

Cat. No.: B1354283
CAS No.: 185342-88-5
M. Wt: 295.96 g/mol
InChI Key: UZFUWYMMUGVSCE-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,4-dimethoxybenzene: is an organic compound with the molecular formula C8H8Br2O2 . It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and two methoxy groups are substituted at the 2 and 4 positions. This compound is a solid at room temperature and is primarily used in various chemical synthesis processes .

Mechanism of Action

Target of Action

1,3-Dibromo-2,4-dimethoxybenzene is a derivative of benzene, a cyclic compound with six carbon atoms . The primary targets of this compound are the pi electrons in the benzene ring . These electrons are delocalized in six p orbitals above and below the plane of the benzene ring, making the benzene ring especially stable .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . The reaction involves two steps :

Biochemical Pathways

It’s known that the compound can participate in electrophilic aromatic substitution reactions, which are crucial in the synthesis of many organic compounds .

Pharmacokinetics

Its lipophilicity, a key determinant of adme properties, is estimated to be 27 (iLOGP) according to computational models . This suggests that the compound may have good absorption and distribution characteristics.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in electrophilic aromatic substitution reactions can be affected by the presence of other electrophiles and the pH of the environment . Additionally, its stability and efficacy can be influenced by storage conditions .

Biochemical Analysis

Biochemical Properties

1,3-Dibromo-2,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the inhibition of protein tyrosine phosphatase 1B (PTP1B). This enzyme is crucial in regulating insulin signaling and glucose homeostasis. The compound interacts with PTP1B by binding to its active site, thereby inhibiting its activity . Additionally, this compound has been shown to interact with other proteins and enzymes involved in oxidative stress responses, such as TrxR1 and HO-1, enhancing their expression levels .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In keratinocytes, it has been observed to ameliorate oxidative damage induced by hydrogen peroxide (H2O2) and reduce reactive oxygen species (ROS) generation . This compound also influences cell signaling pathways by modulating the expression of genes involved in antioxidant responses. In leukemia K562 cells, this compound has been found to inhibit cell viability and induce apoptosis without affecting the cell cycle distribution .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of PTP1B, inhibiting its activity and thereby affecting insulin signaling pathways . Additionally, it enhances the expression of antioxidant enzymes such as TrxR1 and HO-1, which play a role in mitigating oxidative stress . These interactions at the molecular level contribute to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its ability to modulate cellular functions, such as reducing oxidative stress and enhancing antioxidant enzyme expression, even after prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit beneficial effects, such as enhancing antioxidant responses and reducing oxidative damage . At higher doses, it may induce toxic or adverse effects, including cellular apoptosis and potential disruption of normal cellular functions . These dosage-dependent effects highlight the importance of determining optimal concentrations for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate oxidative stress responses. The compound enhances the expression of antioxidant enzymes such as TrxR1 and HO-1, which play a role in detoxifying reactive oxygen species and maintaining cellular redox balance . These interactions contribute to the compound’s overall metabolic effects and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its chemical properties, such as its hydrophobicity and molecular size . These factors affect its localization and accumulation within different cellular compartments, contributing to its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress responses . Additionally, its localization may be influenced by targeting signals or post-translational modifications that direct it to specific cellular compartments or organelles . These factors contribute to the compound’s overall biochemical properties and effects.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2,4-dimethoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1,3-Dibromo-2,4-dimethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and resins. Its reactivity makes it suitable for creating materials with specific properties.

Comparison with Similar Compounds

  • 1,2-Dibromo-4,5-dimethoxybenzene
  • 1,4-Dibromo-2,5-dimethoxybenzene
  • 2-Bromo-1,4-dimethoxybenzene

Comparison: 1,3-Dibromo-2,4-dimethoxybenzene is unique due to the specific positions of the bromine and methoxy groups, which influence its reactivity and the types of reactions it can undergo. Compared to its isomers, the 1,3-dibromo substitution pattern provides different electronic and steric effects, making it suitable for specific synthetic applications .

Properties

IUPAC Name

1,3-dibromo-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFUWYMMUGVSCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469964
Record name Benzene, 1,3-dibromo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185342-88-5
Record name Benzene, 1,3-dibromo-2,4-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.9 g of 1-bromo-2,6-dimethoxybenzene and 200 mL of acetonitrile were placed in a flask, and the resulting mixture was cooled on ice. Then, 14.7 g of N-bromosuccinimide was added. Then, while heating the reaction solution to room temperature, stirring was conducted for 8 hours. 2.39 g of N-bromosuccinimide was further added, and stirring was conducted at room temperature for 7 hours. After completion of the stirring, the solvent was distilled off under reduced pressure. Residues were dissolved in dichloromethane, and washed sequentially with sodium thiosulfate and saturated saline. An organic phase was dried with magnesium sulfate and concentrated. Residues were purified by means of silica gel column chromatography, whereby 23.2 g (yield: 95%) of colorless oil of 1,3-bromo-2,6-dimethoxybenzene was obtained.
[Compound]
Name
1,3-bromo-2,6-dimethoxybenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
14.7 g
Type
reactant
Reaction Step Three
Quantity
2.39 g
Type
reactant
Reaction Step Four
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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